molecular formula C8H15BrO2 B12692079 Ethyl 2-bromohexanoate, (R)- CAS No. 124439-30-1

Ethyl 2-bromohexanoate, (R)-

Cat. No.: B12692079
CAS No.: 124439-30-1
M. Wt: 223.11 g/mol
InChI Key: KOUAQOCYMAENKN-SSDOTTSWSA-N
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Description

Ethyl 2-bromohexanoate, ®-, also known as ethyl 2-bromocapronate, is an organic compound with the molecular formula C8H15BrO2. It is a colorless liquid with a mild odor and is classified as a versatile reagent in organic synthesis. This compound is significant due to its ability to form diverse carbon-carbon bonds, making it valuable in various scientific and industrial applications .

Preparation Methods

Ethyl 2-bromohexanoate, ®-, can be synthesized through several methods. One common synthetic route involves the reaction of 2-hexanol with ethyl bromide in the presence of a base such as sodium hydroxide. This reaction proceeds via an SN2 mechanism, where the 2-hexanol molecule displaces the ethyl bromide molecule, resulting in the formation of ethyl 2-bromohexanoate . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Ethyl 2-bromohexanoate, ®-, undergoes various types of chemical reactions, including:

Major products formed from these reactions include ethyl 2-hexanoate, 2-bromohexanoic acid, and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

Ethyl 2-bromohexanoate, ®-, has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create diverse carbon-carbon bonds, facilitating the synthesis of complex molecules.

    Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Ethyl 2-bromohexanoate is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action for ethyl 2-bromohexanoate, ®-, is based on its ability to create carbon-carbon bonds. When combined with a base such as sodium hydroxide, it undergoes an SN2 reaction where the 2-hexanol molecule displaces the ethyl bromide molecule, resulting in the formation of a new carbon-carbon bond . This mechanism is crucial for its role in organic synthesis, enabling the generation of various essential chemical bonds.

Comparison with Similar Compounds

Ethyl 2-bromohexanoate, ®-, can be compared with other similar compounds such as:

  • Ethyl 6-bromohexanoate
  • 5-Chlorovaleric acid
  • 5-Bromovaleric acid
  • Ethyl 4-bromobutyrate
  • Ethyl 7-bromoheptanoate

These compounds share similar structural features and reactivity but differ in the length of the carbon chain or the position of the halogen atom. Ethyl 2-bromohexanoate, ®-, is unique due to its specific carbon chain length and the position of the bromine atom, which influences its reactivity and applications .

Properties

CAS No.

124439-30-1

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

ethyl (2R)-2-bromohexanoate

InChI

InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

KOUAQOCYMAENKN-SSDOTTSWSA-N

Isomeric SMILES

CCCC[C@H](C(=O)OCC)Br

Canonical SMILES

CCCCC(C(=O)OCC)Br

Origin of Product

United States

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